3-Bromobenzyl thiocyanate 3-Bromobenzyl thiocyanate
Brand Name: Vulcanchem
CAS No.: 1206228-39-8
VCID: VC3363667
InChI: InChI=1S/C8H6BrNS/c9-8-3-1-2-7(4-8)5-11-6-10/h1-4H,5H2
SMILES: C1=CC(=CC(=C1)Br)CSC#N
Molecular Formula: C8H6BrNS
Molecular Weight: 228.11 g/mol

3-Bromobenzyl thiocyanate

CAS No.: 1206228-39-8

Cat. No.: VC3363667

Molecular Formula: C8H6BrNS

Molecular Weight: 228.11 g/mol

* For research use only. Not for human or veterinary use.

3-Bromobenzyl thiocyanate - 1206228-39-8

Specification

CAS No. 1206228-39-8
Molecular Formula C8H6BrNS
Molecular Weight 228.11 g/mol
IUPAC Name (3-bromophenyl)methyl thiocyanate
Standard InChI InChI=1S/C8H6BrNS/c9-8-3-1-2-7(4-8)5-11-6-10/h1-4H,5H2
Standard InChI Key KHSISEQWLYWJPM-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Br)CSC#N
Canonical SMILES C1=CC(=CC(=C1)Br)CSC#N

Introduction

Chemical Structure and Properties

3-Bromobenzyl thiocyanate has the molecular formula C8H6BrNS, with a molecular weight of 228.11 g/mol, identical to its para-substituted isomer. The structure consists of a benzene ring with a bromine atom at the meta position and a thiocyanate group (-SCN) connected via a methylene bridge.

The meta-substitution pattern creates a distinct electronic distribution compared to the para-substituted variant. While 4-bromobenzyl thiocyanate has the bromine in a position that allows for specific resonance effects throughout the molecule, the meta-substituted variant exhibits different electronic characteristics that influence its chemical behavior.

Based on the properties of similar compounds, 3-bromobenzyl thiocyanate is likely a crystalline solid with limited water solubility but good solubility in organic solvents such as acetone, acetonitrile, and dichloromethane. The physical properties comparison with its isomer is presented in Table 1.

Table 1: Comparative Physical Properties of Bromobenzyl Thiocyanates

Property3-Bromobenzyl Thiocyanate4-Bromobenzyl Thiocyanate
Molecular FormulaC8H6BrNSC8H6BrNS
Molecular Weight228.11 g/mol228.11 g/mol
Physical StateCrystalline solid (predicted)Crystalline solid
SolubilityPredicted soluble in organic solventsSoluble in acetone, acetonitrile
CAS NumberNot assigned2740-89-8

Synthesis Methods

The synthesis of 3-bromobenzyl thiocyanate would likely follow similar routes to those established for 4-bromobenzyl thiocyanate, with appropriate adjustments for the different starting material. The most direct synthetic approach would involve nucleophilic substitution between 3-bromobenzyl chloride (or bromide) and potassium thiocyanate.

The reaction typically proceeds through an SN2 mechanism, with the thiocyanate anion acting as the nucleophile. Based on established procedures for similar compounds, the synthesis would involve:

  • Mixing 3-bromobenzyl chloride with potassium thiocyanate (typically in slight excess)

  • Using a polar aprotic solvent such as acetonitrile or acetone

  • Maintaining reflux conditions for approximately 2-3 hours

  • Isolation through filtration to remove inorganic salts

  • Purification via recrystallization or column chromatography

The synthetic conditions comparison is presented in Table 2.

Table 2: Comparative Synthesis Conditions for Bromobenzyl Thiocyanates

ParameterConditions for 3-Bromobenzyl ThiocyanateConditions for 4-Bromobenzyl Thiocyanate
Starting Material3-Bromobenzyl chloride4-Bromobenzyl chloride
NucleophilePotassium thiocyanatePotassium thiocyanate
SolventAcetonitrile or acetone (predicted)Acetonitrile
TemperatureReflux (80-85°C) (predicted)Reflux conditions
Reaction Time2-3 hours (predicted)Approximately 2 hours
PurificationRecrystallization or column chromatographyFiltration and recrystallization

Alternative synthetic approaches might include direct thiocyanation of 3-bromobenzyl alcohol or metal-catalyzed cross-coupling reactions with appropriate precursors.

Chemical Reactivity

The reactivity of 3-bromobenzyl thiocyanate is governed by both the bromine substituent and the thiocyanate functional group. Based on chemical principles and the known reactivity of 4-bromobenzyl thiocyanate, several reaction types can be anticipated.

Nucleophilic Substitution Reactions

Reaction Type3-Bromobenzyl Thiocyanate4-Bromobenzyl Thiocyanate
Nucleophilic SubstitutionModerate to high reactivityModerate to high reactivity
Electrophilic Aromatic SubstitutionDirected to positions 2, 4, and 6Directed to positions 2 and 6
Oxidation of ThiocyanateForms sulfoxides and sulfonesForms sulfoxides and sulfones
Reduction of ThiocyanateForms thiolsForms thiols
Metal-Catalyzed CouplingViable at C-Br bondViable at C-Br bond

Analytical Characterization

The characterization of 3-bromobenzyl thiocyanate would typically involve a comprehensive suite of analytical techniques to confirm its structure and purity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinctive patterns for 3-bromobenzyl thiocyanate. The aromatic protons would show a characteristic splitting pattern for meta-substitution, distinguishable from the para-substituted isomer. The benzyl methylene protons would typically appear as a singlet around 4.3-4.5 ppm.

Infrared (IR) spectroscopy would display characteristic absorption bands, notably the C≡N stretching vibration of the thiocyanate group (typically around 2150-2170 cm⁻¹) and C-Br stretching (around 650-780 cm⁻¹).

Mass Spectrometry

Mass spectrometry would provide molecular weight confirmation and characteristic fragmentation patterns. The molecular ion would show the distinctive isotope pattern associated with bromine (m/z 228/230 with approximately 1:1 ratio due to the natural abundance of ⁷⁹Br and ⁸¹Br).

X-ray Crystallography

Single-crystal X-ray diffraction would provide definitive confirmation of the molecular structure, including precise bond lengths, angles, and the spatial arrangement of the bromine atom and thiocyanate group.

Table 4: Predicted Spectroscopic Data for 3-Bromobenzyl Thiocyanate

Spectroscopic MethodKey FeaturesExpected Values
¹H NMRAromatic proton pattern7.2-7.6 ppm (complex multiplet)
Benzyl CH₂4.3-4.5 ppm (singlet)
¹³C NMRThiocyanate carbon110-112 ppm
Benzyl carbon35-37 ppm
Aromatic carbons122-135 ppm
IRC≡N stretching2150-2170 cm⁻¹
C-Br stretching650-780 cm⁻¹
Mass SpectrometryMolecular ionm/z 228/230 (bromine isotope pattern)
Fragment ionsm/z 149/151 (loss of SCN)
m/z 70 (SCN fragment)

Toxicological Considerations

Toxicity Profile

Toxicological evaluations of related thiocyanates have shown varying degrees of toxicity toward different organisms. Studies with model organisms like brine shrimp and bacterial strains such as Bacillus subtilis have demonstrated moderate toxic effects for some halogenated benzyl thiocyanates. The bromine substituent might enhance lipophilicity and tissue penetration, potentially affecting the toxicokinetic profile.

Environmental Considerations

As a halogenated organic compound, 3-bromobenzyl thiocyanate would likely persist in the environment and could potentially bioaccumulate. Proper containment and disposal protocols would be essential to minimize environmental impact.

Research Perspectives

Several promising research directions could expand our understanding of 3-bromobenzyl thiocyanate:

Comparative Structure-Activity Studies

Systematic comparisons of the physical, chemical, and biological properties of 3-bromobenzyl thiocyanate with its ortho- and para-substituted isomers would provide valuable insights into structure-activity relationships and the influence of substitution patterns on reactivity and biological activity.

Synthetic Applications

Investigation of 3-bromobenzyl thiocyanate as a synthetic intermediate in the preparation of more complex molecules could expand its utility in organic synthesis. The combination of the thiocyanate group and the bromine substituent at the meta position offers multiple functionalization possibilities.

Advanced Analytical Methods

Development of advanced analytical methods for the characterization and quantification of 3-bromobenzyl thiocyanate in various matrices would facilitate its study and application. This might include specialized chromatographic techniques, spectroscopic methods, or sensor technologies.

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